

Application Notes and Protocols for N-Methyl Homarylamine Hydrochloride

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Compound of Interest

Compound Name: *N-Methyl Homarylamine hydrochloride*

Cat. No.: *B1163423*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl Homarylamine hydrochloride, also known as MDMPEA hydrochloride or MK-71, is a phenethylamine derivative with a structural resemblance to 3,4-methylenedioxymethamphetamine (MDMA). Patented in 1956 as an antitussive agent, it has not been developed for medical use.^[1] This document provides a comprehensive overview of experimental protocols for the investigation of **N-Methyl Homarylamine hydrochloride**, targeting researchers in pharmacology and drug development. The protocols detailed herein are based on the presumed mechanism of action, derived from the pharmacological profiles of structurally related phenethylamines. The primary molecular targets are hypothesized to be the monoamine transporters—serotonin (SERT), dopamine (DAT), and norepinephrine (NET)—and the trace amine-associated receptor 1 (TAAR1).

Physicochemical Properties and Solubility

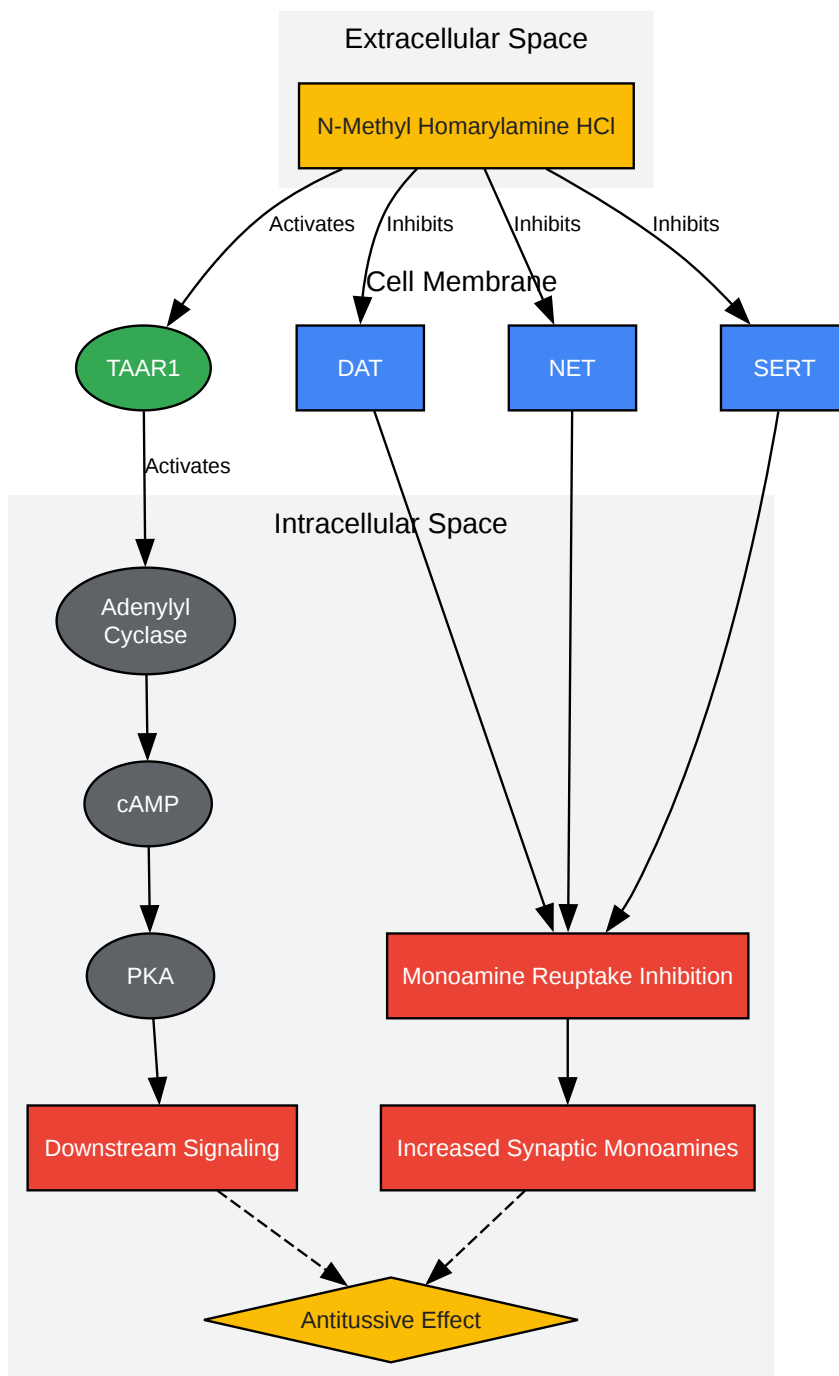
N-Methyl Homarylamine hydrochloride is a crystalline solid. Its solubility is a critical factor for the preparation of stock solutions for in vitro and in vivo studies.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₃ NO ₂ • HCl	--INVALID-LINK--
Molecular Weight	215.7 g/mol	--INVALID-LINK--
Solubility		
DMF	~30 mg/mL	--INVALID-LINK--
DMSO	~30 mg/mL	--INVALID-LINK--
Ethanol	~5 mg/mL	--INVALID-LINK--
PBS (pH 7.2)	~10 mg/mL	--INVALID-LINK--

Proposed Mechanism of Action and Signaling Pathways

Based on its structural similarity to MDMA and other phenethylamines, **N-Methyl Homarylamine hydrochloride** is likely to interact with monoaminergic systems. The proposed mechanism of action involves the inhibition of monoamine reuptake via SERT, DAT, and NET, and potential agonism at TAAR1. Activation of TAAR1 can modulate the function of monoamine transporters, leading to complex downstream signaling.

Proposed Signaling Pathway of N-Methyl Homarylamine HCl

[Click to download full resolution via product page](#)Caption: Proposed mechanism of **N-Methyl Homarylamine hydrochloride**.

In Vitro Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC_{50}) of **N-Methyl Homarylamine hydrochloride** on SERT, DAT, and NET. The assay can be performed using either radiolabeled substrates or fluorescent dyes in cell lines stably expressing the respective human transporters (e.g., HEK293 cells).

Workflow:

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References

- 1. Homarylamine - Wikipedia [en.wikipedia.org]
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